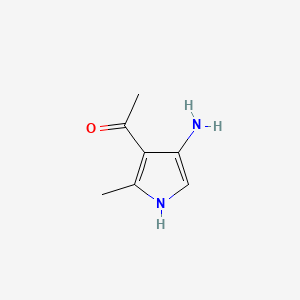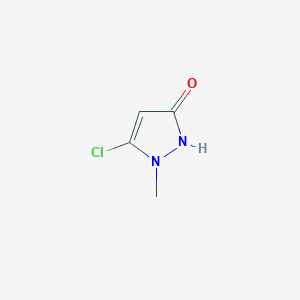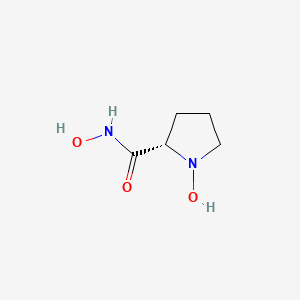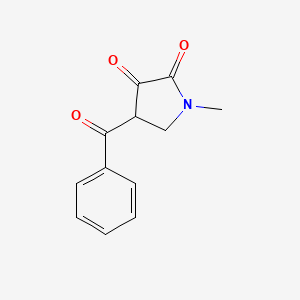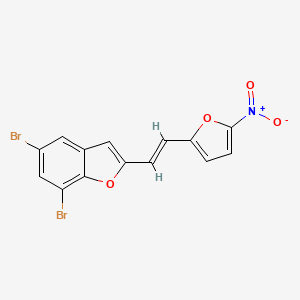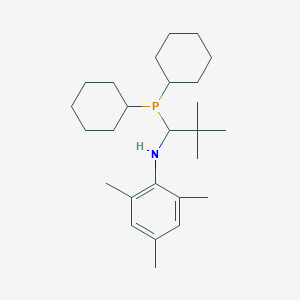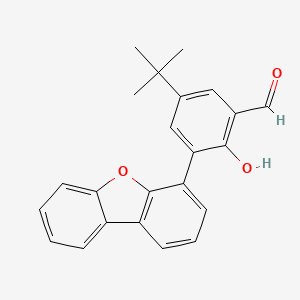
Benzaldehyde, 3-(4-dibenzofuranyl)-5-(1,1-dimethylethyl)-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde is an organic compound that features a complex structure with a tert-butyl group, a dibenzo[b,d]furan moiety, and a hydroxybenzaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acid chlorides for esterification, alkyl halides for etherification
Major Products Formed
Oxidation: 5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzoic acid
Reduction: 5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzyl alcohol
Substitution: Various esters or ethers depending on the reagents used
Applications De Recherche Scientifique
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include oxidative stress pathways and inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(tert-Butyl)-3-(dibenzo[b,d]thiophene-4-yl)-2-hydroxybenzaldehyde: Similar structure but with a thiophene ring instead of a furan ring.
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxy group and a dibenzo[b,d]furan moiety, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
402576-63-0 |
|---|---|
Formule moléculaire |
C23H20O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
5-tert-butyl-3-dibenzofuran-4-yl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C23H20O3/c1-23(2,3)15-11-14(13-24)21(25)19(12-15)18-9-6-8-17-16-7-4-5-10-20(16)26-22(17)18/h4-13,25H,1-3H3 |
Clé InChI |
XWFGVWQUZDOBEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC3=C2OC4=CC=CC=C34)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)
![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)

